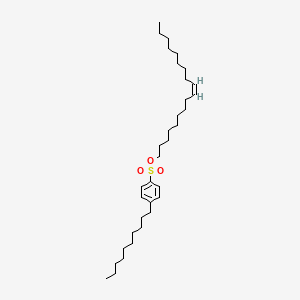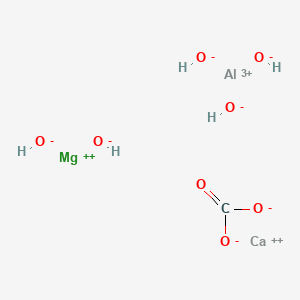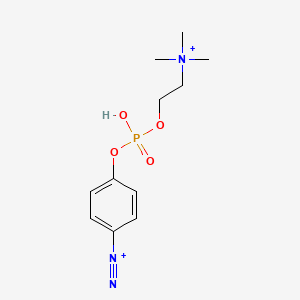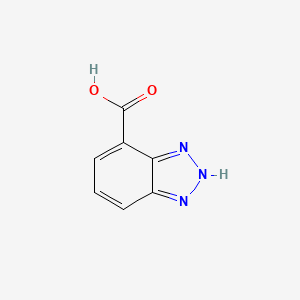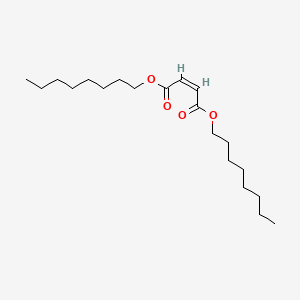
Dioctyl maleate
概要
説明
Dioctyl maleate, also known as this compound, is a useful research compound. Its molecular formula is C20H36O4 and its molecular weight is 340.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Solvent. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalytic Synthesis
- Nanometer Complex Heteropoly Catalyst : Dioctyl maleate can be synthesized from maleic acid and n-octanol using nano-H3PW12O40/SiO2 as a catalyst, achieving an esterification ratio of up to 98.4% under specific conditions (Zhang Fu-juan, 2007).
- Solid Super Acid Catalysts : Solid super acid catalysts like SO_4^2-/ZrO_2 and SO_4^2-/TiO_2 have demonstrated high catalytic activity in synthesizing this compound, with yields over 97.4% and 97.8%, respectively (Sha Zhao-lin, 2002); (L. Jian, 2003).
Green Chemistry and Environmental Concerns
- Greener Plasticizers : this compound is identified as a potential greener plasticizer to replace phthalates like DEHP. Studies show it has acceptable hydrolysis rates and can improve hydrophobicity and water resistance in certain applications (H. C. Erythropel et al., 2015).
Industrial Applications
- Improvement in Polymer Film Properties : In the emulsion copolymerization of vinyl acetate, this compound used as a comonomer can decrease the minimum film forming temperature and glass transition temperature, enhancing film properties (Hale Berber Yamak & H. Yıldırım, 2013).
- Thermal Degradation in Alkyl Maleates : Studies on poly(vinyl chloride) in this compound show specific degradation behaviors, which can have implications in material processing and stability (I. K. Varma & K. K. Sharma, 1978).
作用機序
Target of Action
Dioctyl maleate (DOM) is a diester of maleic acid . It is used in organic synthesis, like the production of derivatives of succinic acid . It is also used as a comonomer in vinyl and acrylic emulsion polymerization for paints and adhesives . .
Mode of Action
DOM permits the addition reactions normally possible with compounds having olefinic double bonds and is suitable, for example, as a dienophile for diene syntheses using the Diels-Alder reaction . By hydrogenation or acetylation, valuable intermediates can be obtained, e.g., succinic acid dimethyl ester and other derivatives of succinic acid, which are employed in many different areas of organic chemistry .
Biochemical Pathways
It is known that under the action of heat and in the presence of acids or bases, dom reacts to form fumaric acid dialkyl ester . This suggests that DOM may participate in reactions involving heat and acids or bases, potentially affecting biochemical pathways that involve these conditions.
Pharmacokinetics
It is known that dom is a clear, virtually colorless liquid with an ester-like odor . . This suggests that DOM may have good bioavailability in organic solvents but poor bioavailability in aqueous environments.
Result of Action
It is known that dom can be used in the production of derivatives of succinic acid , suggesting that it may have effects on biochemical pathways involving succinic acid or its derivatives.
Action Environment
The action of DOM can be influenced by environmental factors such as temperature and the presence of acids or bases . For example, under the action of heat and in the presence of acids or bases, DOM reacts to form fumaric acid dialkyl ester . This suggests that the action, efficacy, and stability of DOM can be influenced by environmental conditions.
Safety and Hazards
生化学分析
Biochemical Properties
Dioctyl maleate plays a significant role in biochemical reactions, particularly as a plasticizer and cross-linking agent. It interacts with various enzymes and proteins, including esterases, which hydrolyze this compound into its corresponding alcohol and acid components . These interactions are crucial for its function in biochemical processes, as the hydrolysis products can further participate in metabolic pathways and cellular functions.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific receptors or enzymes, leading to conformational changes that either inhibit or activate their activity . These interactions can result in downstream effects on cellular processes, such as signal transduction and metabolic regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of heat, acids, or bases . Long-term exposure to this compound has been associated with chronic nephropathy and mineralization in the kidneys .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may function effectively as a plasticizer or cross-linking agent without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including damage to organs and long-lasting harm to aquatic life . Threshold effects and toxicological data from animal studies are essential for determining safe dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its hydrolysis by esterases. The resulting products, such as 2-ethylhexanol and maleic acid, can enter different metabolic pathways and interact with enzymes and cofactors . These interactions can influence metabolic flux and the levels of specific metabolites, contributing to the overall metabolic profile of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cells, this compound can localize to specific compartments or organelles, where it exerts its biochemical effects.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it participates in biochemical reactions . The localization of this compound within these compartments can affect its activity and function, contributing to its overall biochemical profile.
特性
IUPAC Name |
dioctyl (Z)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O4/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2/h15-16H,3-14,17-18H2,1-2H3/b16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWTZAGVNBPXHU-NXVVXOECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C=CC(=O)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC(=O)/C=C\C(=O)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027508 | |
| Record name | 2-Butenedioic acid (2Z)-, dioctyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Butenedioic acid (2Z)-, 1,4-dioctyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2915-53-9 | |
| Record name | Di-n-octyl maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2915-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioctyl maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002915539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenedioic acid (2Z)-, 1,4-dioctyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenedioic acid (2Z)-, dioctyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dioctyl maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIOCTYL MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OD88G8439L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Dioctyl maleate primarily used for?
A1: this compound is primarily utilized as a plasticizer and an emollient. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound function as a plasticizer?
A2: this compound enhances the flexibility and workability of polymers like poly(vinyl chloride) (PVC) by inserting itself between the polymer chains, reducing intermolecular forces and increasing free volume. [, ]
Q3: Are there specific applications of this compound in the medical field?
A3: Yes, this compound has been incorporated into PVC formulations used for intravenous (IV) tubes. Its plasticizing properties contribute to the flexibility and biocompatibility required for these medical devices. []
Q4: Is this compound used in adhesive formulations?
A4: Yes, this compound is utilized in pressure-sensitive adhesives (PSAs). Its inclusion can improve tack, peel strength, and shear resistance of the adhesives. []
Q5: How does the concentration of this compound affect its role in polymer blends?
A5: In poly(lactic acid)/starch blends, low concentrations of this compound (<5%) improve compatibility and tensile strength, while higher concentrations (>5%) function as a plasticizer, enhancing elongation. This dual behavior highlights its concentration-dependent role in material modification. []
Q6: What are the common methods for synthesizing this compound?
A6: this compound is typically synthesized via esterification of maleic acid or maleic anhydride with n-octanol. Various catalysts have been explored to facilitate this reaction, including solid superacids like SO4(2-)/TiO2 and SO4(2-)/ZrO2, as well as conventional acids like sulfuric acid and p-toluene sulfonic acid. [, , , , , , ]
Q7: What are the advantages of using solid superacid catalysts in the synthesis of this compound?
A7: Solid superacid catalysts, like SO4(2-)/TiO2 and SO4(2-)/ZrO2, offer advantages over conventional acid catalysts in this compound synthesis, including:
- High catalytic activity: Enabling high yields of this compound under relatively mild reaction conditions. [, , , , , , ]
- ** Reusability:** Allowing for catalyst recovery and reuse, contributing to the economic and environmental sustainability of the process. [, ]
Q8: How does the preparation of solid superacid catalysts influence their catalytic activity?
A8: The catalytic activity of solid superacids is sensitive to preparation parameters. For instance, in the synthesis of SO4(2-)/TiO2-ZrO2, factors like the molar ratio of titanium to zirconium, impregnation time, and calcination temperature significantly affect the yield of this compound. [, ]
Q9: Is this compound known to cause allergic reactions?
A9: Yes, there have been reported cases of allergic contact dermatitis attributed to this compound present in moisturizers. [, ]
Q10: Have any studies explored the potential toxicity of this compound compared to other plasticizers?
A10: A toxicogenomic study using TM4 Sertoli cells compared the effects of this compound to other plasticizers like di(2-ethylhexyl) phthalate (DEHP), diisononyl cyclohexane-1,2-dicarboxylate (DINCH), 1,4-butanediol dibenzoate (BDB), and dioctyl succinate (DOS). The study found that this compound treatment induced significant changes in gene expression, particularly upregulating genes involved in glutathione stress response, DNA repair, and cholesterol biosynthesis. This suggests that this compound might possess a higher toxicity profile compared to BDB and DOS, which showed no significant gene expression changes. []
Q11: Are there any viable alternatives to this compound as a plasticizer?
A11: The search for safer and more sustainable alternatives to conventional plasticizers like this compound is ongoing. Research suggests that 1,4-butanediol dibenzoate (BDB) and dioctyl succinate (DOS) could be potentially safer alternatives, as they exhibited minimal effects on gene expression in toxicological studies. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(4-aminobutanoyloxy)-2-[(9Z,12E,15E)-octadeca-9,12,15-trienoyl]oxypropyl] (9E,12E,15E)-octadeca-9,12,15-trienoate](/img/structure/B1236207.png)
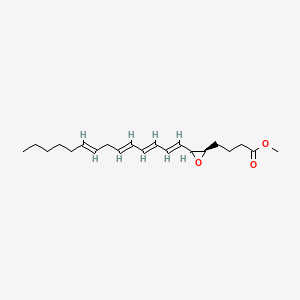
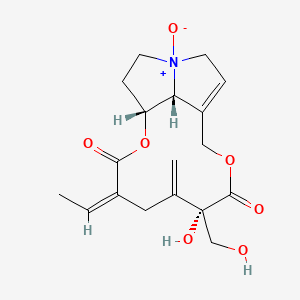
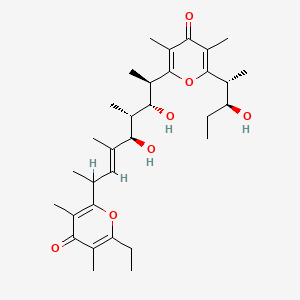

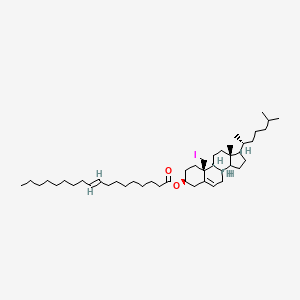
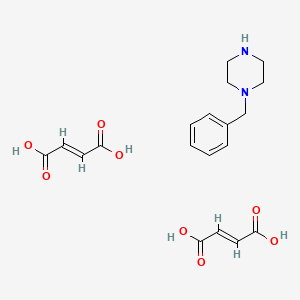
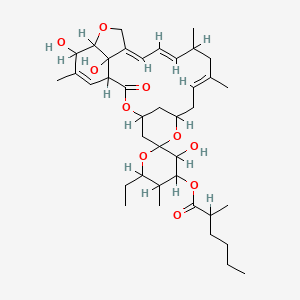
![(E)-But-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine;(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1236220.png)
